Scientific Field: Agriculture, Pest Control
Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been widely used to control pests in rice fields . It is used against pests like Cnaphalocrocis medinalis, Nilaparvata lugens Stal, and Chilo suppressalis .
Methods of Application: A low-cost and scalable wet media milling technique was employed to prepare a chlorantraniliprole nanosuspension . The nanosuspension exhibited superior dispersibility, as well as superior foliar wetting and retention performances, which further enhanced its bioavailability against pests .
Results or Outcomes: The nanosuspension dosage could be reduced by about 40% while maintaining a comparable efficacy to that of the commercial suspension concentrate (SC) . The chlorantraniliprole nanosuspension showed lower residual properties, a lower toxicity to non-target zebrafish, and a smaller effect on rice quality .
Scientific Field: Agriculture, Food Safety
Summary of the Application: Chlorantraniliprole is used in lychee production for pest control . A study was conducted to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Methods of Application: A method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Results or Outcomes: Terminal residue concentrations in whole litchi and pulp were determined as 0.008–0.45 mg/kg and ≤0.001 mg/kg .
Scientific Field: Entomology, Pest Control
Summary of the Application: Chlorantraniliprole has been found to be highly toxic to Spodoptera litura, a serious pest of many agricultural crops . It can be used as an alternative insecticide in the attracticide for controlling S. litura moths .
Methods of Application: The study involved screening 15 commonly used insecticides for toxicity against S. litura moths .
Results or Outcomes: Chlorantraniliprole was found to have the highest levels of toxicity (LC50 of 0.56 mg a.i. L−1) . After exposure to the low lethal concentration LC50 of chlorantraniliprole, fecundity of the moths was substantially reduced .
Summary of the Application: Chlorantraniliprole is used in cotton fields to control pests like the black cutworm, Agrotis ipsilon, and the bollworm, Helicoverpa zea .
Methods of Application: Foliar applications of Chlorantraniliprole were applied at different rates for leaves . The residual concentrations of Chlorantraniliprole were detected in the leaves up to 28 days after treatment .
Results or Outcomes: The application of Chlorantraniliprole in open field conditions was found to be harmless to natural enemies like coccinellids and spiders . After 52 generations of selection with Chlorantraniliprole, about 48.17-fold resistance was observed .
Methods of Application: Studies were conducted to investigate the resistance development of P. xylostella to Chlorantraniliprole .
Results or Outcomes: The results showed that the resistance of P. xylostella to Chlorantraniliprole has become increasingly serious . . xylostella to Chlorantraniliprole decreased from 423.95- to 316.42-fold, compared with the same generation of control larvae .
Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vegetable crops including potatoes, sugar beets, lettuce, broccoli, soybeans, tomatoes, cucumbers, oranges, apples, pears, peaches, almonds, rice grain, wheat grain, wheat hay, corn stover, alfalfa forage, cottonseed, grapes, and corn grain .
Methods of Application: The application methods vary depending on the specific crop. For example, in lychee production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in whole lychee fruit and its pulp .
Results or Outcomes: Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .
Summary of the Application: Chlorantraniliprole is used in apple orchards to control pests like the green apple aphid and the codling moth, Cydia pomonella .
Methods of Application: The study involved investigating the impact of Chlorantraniliprole on the aphidophagous guild and the repercussions on the biological control on the most common secondary pest in apple orchards, green aphids Aphis spp (Hemiptera: Aphididae) .
Methods of Application: Studies were conducted to investigate the effectiveness of Chlorantraniliprole in suppressing the tomato leaf miner population collected from the southern area of Bosnia and Herzegovina .
Results or Outcomes: The concentrations of applied insecticides had different effectiveness against Tuta absoluta . Insecticides based on active substances: Chlorantraniliprole, Methoxyfenozide and Emamectin benzoate, which were applied in two different concentrations, had no significant effect on reducing the resistance of Tuta absoluta .
Summary of the Application: Chlorantraniliprole is a broad-spectrum insecticide that has been used in various vineyards .
Methods of Application: The application methods vary depending on the specific crop. For example, in wine production, a method employing high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) was developed to investigate chlorantraniliprole’s dissipation, risk assessment, and residue distribution in wines .
Results or Outcomes: Therefore, this study provides significant fresh data about the safe application of chlorantraniliprole in the production of various crops .
Chlorantraniliprole is a synthetic insecticide belonging to the anthranilic diamide class, known for its selective toxicity to insects. The chemical name is 3-Bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridine-2-yl)-1H-pyrazole-5-carboxamide, and its empirical formula is C18H14BrClN5O2. First registered with the United States Environmental Protection Agency in 2008, chlorantraniliprole acts primarily by targeting ryanodine receptors in insects, leading to an uncontrolled release of calcium ions, which disrupts normal muscle function and results in paralysis and death .
Chlorantraniliprole acts as a ryanodine receptor activator. Ryanodine receptors are calcium channels located in the muscles of insects. When Chlorantraniliprole binds to these receptors, it disrupts calcium regulation within the insect's muscle cells, leading to paralysis and ultimately death []. This mode of action is selective to insects and has minimal impact on mammals due to differences in ryanodine receptor structure between insects and mammals.
Chlorantraniliprole is considered a reduced-risk insecticide by the U.S. Environmental Protection Agency (EPA) due to its low toxicity to mammals, birds, and beneficial insects []. However, it can be harmful to aquatic organisms such as fish and invertebrates. Precautions should be taken to avoid contaminating bodies of water during application.
Chlorantraniliprole undergoes various chemical transformations in different environments. Its stability varies with pH levels; it is stable at pH 4 and 7 but hydrolyzes rapidly at pH 9 with a half-life of approximately 10 days . Photolytic degradation occurs under light exposure, with a half-life of about 0.37 days in aqueous buffer solutions at neutral pH . The compound is also subject to metabolic breakdown in biological systems, producing several metabolites that are generally less toxic than the parent compound .
The primary mode of action of chlorantraniliprole involves the activation of insect ryanodine receptors, leading to excessive calcium release from the sarcoplasmic reticulum in muscle cells. This mechanism results in paralysis and death in various insect pests, including those from the orders Lepidoptera, Orthoptera, Coleoptera, Diptera, and Hemiptera . Importantly, chlorantraniliprole exhibits a high degree of selectivity for insect ryanodine receptors compared to mammalian receptors, which minimizes its toxicity to non-target organisms .
Chlorantraniliprole can be synthesized through a multi-step chemical process involving various organic reactions. The synthesis typically begins with the preparation of key intermediates such as substituted pyrazoles and phenyl derivatives. The final coupling reaction forms the anthranilic diamide structure. Specific details on the exact synthetic pathways are proprietary but generally involve reactions such as bromination, acylation, and cyclization .
Chlorantraniliprole is widely used in agriculture as an insecticide for a variety of crops including fruits (such as apples and grapes), vegetables, and ornamentals. Its effectiveness against key agricultural pests has made it a preferred choice for integrated pest management strategies. The compound is available in several formulations including suspension concentrates and water-dispersible granules .
Research indicates that chlorantraniliprole interacts minimally with mammalian systems due to its selective binding to insect ryanodine receptors. Toxicological studies have shown that it is not genotoxic or carcinogenic . In animal metabolism studies, chlorantraniliprole is absorbed rapidly and excreted primarily via feces within 48-72 hours after administration . This rapid metabolism contributes to its low toxicity profile in non-target species.
Chlorantraniliprole shares structural similarities with other anthranilic diamides but exhibits unique properties that enhance its selectivity and efficacy. Below are some similar compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Thiamethoxam | N-(2-chloro-5-thiazolyl)methyl-N'-nitro-N''-methylurea | Broad-spectrum activity; neurotoxic effects |
Flubendiamide | 1-(2-methyl-4-(trifluoromethyl)phenyl)-N,N-dimethyl-1H-pyrazole-3-carboxamide | Targets ryanodine receptors; lower toxicity to bees |
Indoxacarb | (S)-N-[[(Z)-2-(4-chlorophenyl)thio]-(Z)-2-(methoxyimino)acetyl]-L-valine methyl ester | Acts on sodium channels; greater mammalian toxicity |
Chlorantraniliprole's specificity for insect ryanodine receptors distinguishes it from these compounds, making it an effective option for pest control without significant risk to beneficial insects or mammals .
Irritant;Environmental Hazard